Isowalsuranolide
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Overview
Description
Isowalsuranolide is a naturally occurring limonoid compound isolated from the leaves of the plant Walsura robusta . Limonoids are a class of highly oxidized triterpenoids known for their diverse biological activities. This compound has garnered significant interest due to its potential therapeutic applications, particularly in cancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The isolation of isowalsuranolide from Walsura robusta involves several steps. The leaves are first extracted with methanol, and the extract is then subjected to various chromatographic techniques, including column chromatography on silica gel, ODS, HPLC, and Sephadex LH-20 . The compound is obtained as a white amorphous powder with a molecular formula of C28H38O9 .
Industrial Production Methods: Currently, there is limited information on the industrial-scale production of this compound. Most of the available data pertains to laboratory-scale extraction and purification processes.
Chemical Reactions Analysis
Types of Reactions: Isowalsuranolide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its structure-activity relationship.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield more highly oxidized derivatives, while reduction can produce less oxidized forms of the compound.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the chemical behavior of limonoids and their derivatives.
Medicine: Isowalsuranolide targets thioredoxin reductases (TrxR1/2) and triggers lysosomal biogenesis and autophagy via the p53-TFEB/TFE3 axis. This makes it a promising candidate for cancer therapy.
Industry: While its industrial applications are still under exploration, its potential as a therapeutic agent makes it a compound of interest for pharmaceutical companies.
Mechanism of Action
Isowalsuranolide exerts its effects primarily by inhibiting thioredoxin reductase (TrxR), leading to the accumulation of reactive oxygen species (ROS). This accumulation is crucial for the activation of p53, a tumor suppressor protein, which subsequently triggers lysosomal biogenesis and autophagy mediated by the transcription factors TFEB and TFE3 . The inhibition of TrxR and the subsequent cellular stress responses make this compound a potent anti-cancer agent.
Comparison with Similar Compounds
- Walsurobustone A
- Walsurobustone B
- Walsurobustone C
- Walsurobustone D
- Toonapubesic acid B
Properties
CAS No. |
283174-65-2 |
---|---|
Molecular Formula |
C26H30O7 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(1R,2R,4R,6R,7S,10R,11R)-17-hydroxy-6-(2-hydroxy-5-oxo-2H-furan-3-yl)-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione |
InChI |
InChI=1S/C26H30O7/c1-22(2)15(27)7-8-23(3)14-6-9-24(4)13(12-10-17(28)32-21(12)31)11-16-26(24,33-16)25(14,5)20(30)18(29)19(22)23/h7-8,10,13-14,16,21,29,31H,6,9,11H2,1-5H3/t13-,14+,16+,21?,23+,24-,25-,26+/m0/s1 |
InChI Key |
DTCRNNQJLPCGCO-SNZFJDOJSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@]4(C=CC(=O)C(C4=C(C(=O)[C@]3([C@@]15[C@H](O5)C[C@H]2C6=CC(=O)OC6O)C)O)(C)C)C |
Canonical SMILES |
CC1(C(=O)C=CC2(C1=C(C(=O)C3(C2CCC4(C35C(O5)CC4C6=CC(=O)OC6O)C)C)O)C)C |
Origin of Product |
United States |
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